molecular formula C7H11N3S B2429961 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine CAS No. 944905-65-1

2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine

Cat. No.: B2429961
CAS No.: 944905-65-1
M. Wt: 169.25
InChI Key: AVNHQGWHNKPLCP-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine (CAS 944905-65-1) is a high-value pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine ring system, a core scaffold prevalent in many bioactive molecules, substituted with a methylsulfanyl group and a terminal aminoethyl chain. The molecular formula is C7H11N3S, and it has a molecular weight of 169.25 g/mol . Pyrimidine derivatives containing a methylsulfanyl group are recognized as key intermediates in the development of novel therapeutic agents. Scientific literature indicates that such compounds have been investigated for their potential as anti-inflammatory, analgesic, and antiepileptic agents, highlighting their utility in central nervous system and inflammation research . Furthermore, broader research into thio-containing pyrimidines has revealed a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties, making this chemical class a versatile building block for biological screening and optimization . The reactive functional groups present in this molecule—the amino group and the methylsulfanyl substituent on the electron-deficient pyrimidine ring—make it a versatile synthon for further chemical modifications, such as amide coupling or nucleophilic displacement reactions. Researchers primarily utilize this compound as a critical precursor in the synthesis of more complex molecules for pharmaceutical applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-11-7-9-4-6(2-3-8)5-10-7/h4-5H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHQGWHNKPLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Displacement at the Pyrimidine Core

A common route to introduce sulfur-containing groups involves substituting halogen atoms on the pyrimidine ring. For example, 2-chloro-5-bromopyrimidine serves as a versatile intermediate. The chlorine at position 2 can be displaced by methylthiolate (SCH₃⁻) under basic conditions, as demonstrated in analogous syntheses of methylsulfanylpyrimidines. Sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80°C facilitates this substitution, yielding 2-(methylsulfanyl)-5-bromopyrimidine.

Cyclocondensation Strategies

Biginelli-like Multicomponent Reactions

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for pyrimidine derivatives. Condensation of thiourea, methyl acetoacetate, and 3-aminopropanol under acidic conditions generates a 2-thioxopyrimidine intermediate. Subsequent S-methylation with methyl iodide (CH₃I) in methanol introduces the methylsulfanyl group. Oxidation of the hydroxethyl sidechain to an aldehyde (using PCC) followed by reductive amination (NaBH₃CN, NH₃) affords the ethanamine substituent.

Hantzsch Thiazole-Pyrimidine Hybrid Synthesis

Hantzsch-type reactions enable simultaneous incorporation of sulfur and nitrogen functionalities. For example, reaction of 2-aminothiazole derivatives with β-keto esters and ammonium acetate yields pyrimidine-thiazole hybrids. In one protocol, 4-thiazol-2-amine reacts with ethyl acetoacetate and methyl isothiocyanate to form a 2-(methylsulfanyl)pyrimidine core, which is further functionalized at position 5 via aldol condensation with acetaldehyde and subsequent amination.

Functional Group Interconversion

Reduction of Nitriles to Amines

Nitrile intermediates offer a pathway to primary amines. 2-(Methylsulfanyl)-5-cyanopyrimidine, synthesized via Rosenmund-von Braun reaction using CuCN, can be reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This method achieves >90% conversion but requires careful control of reducing agents to prevent over-reduction.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route. Treatment of 2-(methylsulfanyl)-5-bromopyrimidine with phthalimide potassium in DMF introduces a phthalimidoethyl group via nucleophilic substitution. Hydrazinolysis (hydrazine hydrate, ethanol) then cleaves the phthalimide protecting group, yielding the free amine.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution 2-Chloro-5-bromopyrimidine NaSCH₃, Pd₂(dba)₃/Xantphos 65–75 High regioselectivity Requires palladium catalysts
Biginelli Condensation Thiourea, methyl acetoacetate HCl, CH₃I, PCC, NaBH₃CN 55–60 One-pot synthesis Multiple purification steps
Hantzsch Hybridization 4-Thiazol-2-amine Ethyl acetoacetate, NH₄OAc 70 Modular framework Limited scalability
Nitrile Reduction 5-Cyanopyrimidine LiAlH₄ or H₂/Pd-C 85–90 High efficiency Sensitivity to reducing agents

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl group (–SMe) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductReferences
OxidationH₂O₂, 0°C, 12h2-[2-(Methylsulfinyl)pyrimidin-5-yl]ethan-1-amine
OxidationmCPBA (3-chloroperbenzoic acid), RT2-[2-(Methylsulfonyl)pyrimidin-5-yl]ethan-1-amine

Key Findings :

  • Oxidation with H₂O₂ selectively yields sulfoxides, while stronger oxidants like mCPBA produce sulfones .

  • Sulfoxides exhibit enhanced hydrogen-bonding capacity, influencing biological interactions.

Substitution Reactions at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic aromatic substitution (NAS), particularly at position 4 or 6.

Reaction TypeReagents/ConditionsProductReferences
NAS with AminesEthylenediamine, DMF, 80°C2-[2-(Methylsulfanyl)-4-(ethylamino)pyrimidin-5-yl]ethan-1-amine
HalogenationNBS (N-bromosuccinimide), AIBN2-[2-(Methylsulfanyl)-6-bromopyrimidin-5-yl]ethan-1-amine

Key Findings :

  • Bromination at position 6 facilitates further coupling reactions (e.g., Suzuki-Miyaura) .

  • Ethylenediamine substitution introduces additional hydrogen-bond donors, improving solubility.

Functionalization of the Ethylamine Group

The primary amine undergoes alkylation, acylation, or condensation to form derivatives.

Reaction TypeReagents/ConditionsProductReferences
AcylationAcetyl chloride, pyridine, 0°C2-[2-(Methylsulfanyl)pyrimidin-5-yl]-N-acetylethan-1-amine
AlkylationMethyl iodide, K₂CO₃, DMF2-[2-(Methylsulfanyl)pyrimidin-5-yl]-N-methylethan-1-amine

Key Findings :

  • Acylated derivatives show improved metabolic stability in pharmacokinetic studies.

  • Alkylation reduces basicity, altering interaction with biological targets.

Cyclization and Heterocycle Formation

The ethylamine group participates in cycloadditions or ring-forming reactions.

Reaction TypeReagents/ConditionsProductReferences
Diels-AlderMaleic anhydride, toluene, refluxPyrimidine-fused bicyclic amine
CondensationBenzaldehyde, EtOH, HClSchiff base: 2-[2-(Methylsulfanyl)pyrimidin-5-yl]-N-benzyliden-ethan-1-amine

Key Findings :

  • Diels-Alder reactions yield bicyclic structures with potential antimicrobial activity .

  • Schiff bases act as intermediates for metal coordination complexes .

Reduction of the Sulfanyl Group

The –SMe group can be reduced to a thiol (–SH) under specific conditions.

Reaction TypeReagents/ConditionsProductReferences
ReductionLiAlH₄, THF, 0°C2-[2-(Mercapto)pyrimidin-5-yl]ethan-1-amine

Key Findings :

  • Thiol derivatives exhibit increased nucleophilicity, enabling disulfide bond formation .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductReferences
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃2-[2-(Methylsulfanyl)-6-arylpyrimidin-5-yl]ethan-1-amine

Key Findings :

  • Aryl-substituted derivatives show enhanced fluorescence properties.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, contributing to the development of new chemical entities. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as mycobacteria. For instance, Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Mycobacterium tuberculosis10

The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, enhanced by the lipophilicity conferred by the methylsulfanyl group .

Medicine

In medicinal chemistry, the compound has been explored for its potential as a therapeutic agent. Its ability to modulate enzyme activity suggests applications in drug discovery, particularly in developing treatments for infections and possibly cancer.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating new products in various industrial applications.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrimidine derivatives, including 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine. The results indicated that compounds with specific substitutions at the pyrimidine ring showed enhanced activity against multidrug-resistant strains of bacteria, outperforming traditional antibiotics.

Case Study on Cytotoxic Effects

In vitro testing on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at concentrations above 10 µM. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine is unique due to its specific combination of a methylsulfanyl group and an ethanamine group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine, a compound featuring a pyrimidine ring with a methylthio group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H9N3S
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 352328-55-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including those similar to 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine.

In Vitro Studies

In vitro testing has demonstrated significant antibacterial and antimycobacterial activity against various strains:

  • Gram-negative bacteria : Escherichia coli, Salmonella typhi
  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Mycobacteria : Mycobacterium tuberculosis, Mycobacterium avium

The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness. For instance, derivatives with specific substitutions at the pyrimidine ring showed enhanced activity against these pathogens .

The biological activity of 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine can be attributed to its ability to interfere with bacterial cell wall synthesis and metabolic pathways. The presence of the methylsulfanyl group is hypothesized to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications to the pyrimidine ring can significantly affect biological activity. For example:

  • Substituents at position 5 : Alkyl or aryl groups can increase potency.
  • Linker modifications : Variations in the length and composition of the linker between the pyrimidine and amine moieties influence selectivity and efficacy against specific microbial strains .

Case Studies

  • Case Study on Antibacterial Activity :
    A study evaluated the antibacterial effects of various pyrimidine derivatives, including those related to 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited lower MIC values against E. coli and S. aureus, suggesting a correlation between electronic properties and antibacterial efficacy .
  • Case Study on Antimycobacterial Activity :
    Another investigation focused on the antimycobacterial properties of pyrimidine derivatives. Compounds similar to 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine were tested against M. tuberculosis, revealing significant activity with some derivatives achieving MIC values below clinically relevant concentrations .

Q & A

Q. What are the established synthetic routes for 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between pyrimidin-5-yl-2-amines and aldehydes or ketones, followed by functionalization of the methylsulfanyl group. Key intermediates are characterized using spectral analysis (NMR, IR) and elemental analysis to confirm purity and structural integrity . For example, X-ray crystallography has been employed to resolve stereochemical ambiguities in related pyrimidine derivatives .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • 1H/13C NMR : Identifies proton environments and carbon backbone, critical for confirming the ethanamine linkage and methylsulfanyl substitution .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation and bond angles, particularly useful for verifying regioselectivity in heterocyclic systems .

Q. What biological activities are commonly investigated for this compound and its analogs?

Pyrimidine derivatives with methylsulfanyl substituents are often screened for antibacterial activity due to their potential to disrupt bacterial cell membranes or enzyme function. QSAR studies highlight the importance of lipophilicity (Log P) and steric parameters (SMR) in predicting activity . Analogous compounds have also been studied in biosynthesis pathways, such as thiamine production in yeast .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow Chemical Hygiene Plan guidelines, including:

  • Use of fume hoods and PPE (gloves, lab coats).
  • Segregation of waste for professional disposal, especially due to sulfur-containing byproducts .
  • Strict adherence to safety exams (100% score required) before experimental work .

Advanced Research Questions

Q. How can QSAR models be designed to predict the biological activity of this compound?

  • Parameter selection : Use MOE software to calculate Log P (lipophilicity), SMR (steric effects), and electronic descriptors (e.g., HOMO/LUMO energies).
  • Model validation : Ensure correlation coefficients (r² > 0.8) and cross-validate with experimental IC50 data. Evidence shows that lipophilicity is critical for antibacterial efficacy .
  • Methodological refinement : Integrate machine learning algorithms to handle non-linear relationships between structure and activity .

Q. What computational strategies can optimize reaction conditions for synthesizing this compound?

Apply ICReDD’s reaction design framework :

  • Use quantum chemical calculations (e.g., DFT) to map reaction pathways and identify energy barriers.
  • Employ information science tools to prioritize experimental conditions (e.g., solvent polarity, temperature) based on simulated transition states .
  • Validate predictions with high-throughput screening to reduce trial-and-error approaches .

Q. How can contradictions in reported biological activities of structural analogs be resolved?

  • Comparative analysis : Systematically compare analogs (e.g., methylsulfanyl vs. ethylsulfanyl derivatives) to isolate substituent effects on activity .
  • Data triangulation : Replicate experiments under standardized conditions (pH, temperature) and cross-reference with computational predictions .
  • Meta-analysis : Use statistical tools to assess variability in published datasets, accounting for differences in assay protocols .

Q. What role does the methylsulfanyl group play in modulating chemical reactivity?

The methylsulfanyl (-SMe) group:

  • Enhances electron density in the pyrimidine ring via resonance, influencing nucleophilic/electrophilic reactivity.
  • Affects solubility and membrane permeability due to moderate lipophilicity (Log P ~2.5).
  • Steric effects from the methyl group may hinder interactions with bulkier enzyme active sites .

Q. How does this compound compare to analogs with different sulfur-containing substituents?

Analog Substituent Key Properties
2-(Ethylsulfanyl) analog-SEtHigher lipophilicity; slower metabolic degradation
2-(Phenylsulfanyl) analog-SPhImproved π-π stacking with aromatic residues in target proteins
Comparative studies should focus on bioavailability and target binding kinetics using SPR or ITC assays.

Q. How can experimental and computational data be integrated to accelerate research on this compound?

  • Data-driven workflows : Use chemical software (e.g., Schrödinger Suite) to merge spectral data, crystallography results, and QSAR predictions into unified databases .
  • Feedback loops : Refine computational models using experimental IC50 values and solubility data. For instance, MD simulations can validate docking poses against bacterial enzymes .

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